4-(2-Bromophenyl)-4-Oxobutyronitrile

Description

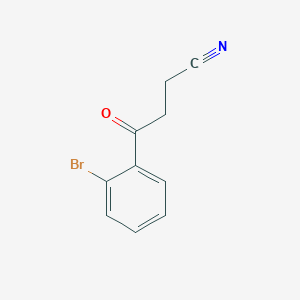

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromophenyl)-4-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-9-5-2-1-4-8(9)10(13)6-3-7-12/h1-2,4-5H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFOOSOOWUOXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642192 | |

| Record name | 4-(2-Bromophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-61-4 | |

| Record name | 2-Bromo-γ-oxobenzenebutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Bromophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Bromophenyl 4 Oxobutyronitrile and Analogues

Strategies for Carbon-Carbon Bond Formation

Conjugate Addition Reactions of Nitriles

A primary and well-established method for the synthesis of β-cyano ketones, such as 4-(2-Bromophenyl)-4-Oxobutyronitrile, is through the conjugate addition of a cyanide source to an α,β-unsaturated ketone. This reaction, a specific type of Michael addition, is a powerful tool for C-C bond formation. The process typically involves the reaction of a chalcone (B49325) precursor with a cyanide salt, such as potassium cyanide (KCN), in the presence of a proton source like acetic acid.

The mechanism of this reaction involves the nucleophilic attack of the cyanide ion at the β-position of the α,β-unsaturated carbonyl system of the chalcone. This addition leads to the formation of an enolate intermediate, which is subsequently protonated to yield the final 4-oxobutyronitrile product. The choice of solvent and reaction conditions can significantly influence the reaction's efficiency and yield. For instance, the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent has been reported to be effective for this transformation.

A general representation of this reaction is the addition of KCN to a chalcone, which triggers the formation of the target molecule. This method is attractive due to its simplicity and the ready availability of the starting materials.

Chalcone-Derived Synthetic Routes

Chalcones, or 1,3-diaryl-2-propen-1-ones, are key precursors for the synthesis of 4-oxobutyronitrile derivatives. The synthesis of the target compound, this compound, can be envisioned to start from a correspondingly substituted chalcone, specifically (E)-1-(2-bromophenyl)-3-phenylprop-2-en-1-one.

The core of this synthetic strategy is the 1,4-addition of a cyanide nucleophile to the chalcone backbone. A typical procedure involves dissolving the 2-bromochalcone in a suitable solvent, followed by the addition of a cyanide source. For example, a mixture of 4-bromo-2'-aminochalcone, acetic acid, and DMSO can be treated with a solution of KCN in water. The reaction mixture is then heated to facilitate the conjugate addition. This approach has been successfully employed for the synthesis of various 4-aryl-4-oxobutanenitriles.

The versatility of this method lies in the ability to introduce a wide range of substituents on both aromatic rings of the chalcone precursor, allowing for the synthesis of a diverse library of 4-oxobutyronitrile analogues.

| Chalcone Precursor | Cyanide Source | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 4-Bromo-2′-aminochalcone | KCN | DMSO/H₂O | 50 °C, 1 h | 4-(2-Aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile | Not specified |

Oxidative Functionalization Approaches

While direct oxidative functionalization of a (2-bromophenyl)ethanone or chalcone at the β-position to introduce a nitrile group is not extensively documented, related oxidative strategies have been developed for the synthesis of 4-oxobutanenitriles from different precursors. These methods often involve the cleavage of carbon-carbon double bonds under oxidative conditions in the presence of a cyanide source.

One such approach is the copper-catalyzed aerobic nitrogen-migration cyanation and oxygenation of γ,δ-unsaturated ketoximes. This method allows for the synthesis of 4-oxobutanenitriles through a C=C bond cleavage and ring-opening process. Although this is an indirect route, it highlights the potential of oxidative transformations in constructing the 4-oxobutyronitrile scaffold. Mechanistic studies suggest that these reactions may proceed through radical intermediates and the formation of a superoxide (B77818) radical.

Another strategy involves the manganese oxide-catalyzed tandem oxidative cleavage and ammoxidation of unsaturated hydrocarbons. This process can convert alkenes or alkynes into amides or nitriles, demonstrating the feasibility of oxidative C-C bond cleavage followed by cyanation. While not a direct functionalization, these methods showcase the innovative use of oxidative chemistry to access complex nitrile-containing molecules.

Catalytic Synthesis

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful and versatile methods for the synthesis of aromatic nitriles, which can be applied to the synthesis of precursors for this compound or for the direct introduction of the nitrile group. Palladium-catalyzed cyanation of aryl halides is a particularly prominent and well-developed strategy.

In this approach, an aryl bromide, such as 1-bromo-2-(bromoacetyl)benzene, could potentially be cyanated using a palladium catalyst and a suitable cyanide source. Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and various palladacycles. A key challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by the cyanide anion. To circumvent this, non-toxic and less reactive cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often employed. The use of specific ligands, such as phosphines, can also enhance catalytic activity and stability.

Nickel-catalyzed cyanation of aryl halides has also emerged as a cost-effective alternative to palladium-based systems. These reactions often utilize nickel(II) complexes in combination with a reducing agent.

| Catalyst System | Substrate Type | Cyanide Source | Key Features |

|---|---|---|---|

| Palladium/Phosphine Ligand | Aryl Bromides/Chlorides | K₄[Fe(CN)₆] | Prevents catalyst poisoning, wide substrate scope. |

| Ligand-free Pd(OAc)₂ | Aryl Bromides | K₄[Fe(CN)₆] | Simple, suitable for large-scale applications. |

| Nickel(II)/dppf/Zn | Aryl Chlorides/Bromides | Zn(CN)₂ | Cost-effective, mild reaction conditions. |

Organocatalytic Approaches

Organocatalysis provides an alternative, metal-free approach to the synthesis of chiral β-cyano ketones through the enantioselective conjugate addition of cyanide to α,β-unsaturated ketones. This methodology is particularly valuable for the synthesis of optically active analogues of this compound.

One successful strategy employs a magnesium-Py-BINMOL complex as a catalyst for the conjugate addition of trimethylsilyl (B98337) cyanide (TMSCN) to chalcones. This system operates through a dual activation mechanism, where the magnesium center activates the chalcone, and the chiral ligand facilitates the enantioselective delivery of the cyanide group. This method has been shown to provide the desired products in good yields and with moderate to good enantioselectivities.

Another notable organocatalytic system utilizes a (Salen)Al-Cl complex to catalyze the asymmetric conjugate addition of hydrogen cyanide (generated in situ from TMSCN and a proton source) to α,β-unsaturated imides, which are precursors to β-cyano carbonyl compounds. Mechanistic studies suggest a bimetallic, dual activation mechanism where one aluminum center delivers the cyanide while another activates the electrophile.

| Catalyst | Substrate | Cyanide Source | Key Outcome |

|---|---|---|---|

| Magnesium-Py-BINMOL complex | Chalcones | TMSCN | Moderate to good enantioselectivities. |

| (Salen)Al-Cl complex | α,β-Unsaturated imides | HCN (from TMSCN) | High yields and enantioselectivities. |

Chemo- and Regioselective Synthetic Protocols

The construction of this compound necessitates careful control over the placement of the bromo and the oxobutyronitrile functional groups on the phenyl ring. A common and direct approach to aryl ketones, the Friedel-Crafts acylation, encounters significant regioselectivity challenges in this specific synthesis.

A plausible, albeit challenging, two-step synthetic pathway involves an initial Friedel-Crafts acylation followed by the conversion of a carboxylic acid intermediate to the target nitrile.

Step 1: Friedel-Crafts Acylation of Bromobenzene (B47551) with Succinic Anhydride (B1165640)

The classical approach involves the reaction of bromobenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction aims to introduce the 4-oxobutanoic acid side chain onto the bromobenzene ring.

However, the bromine atom on the benzene (B151609) ring acts as an ortho-, para-director for incoming electrophiles. Consequently, this reaction yields a mixture of regioisomers: the desired ortho-substituted product (4-(2-bromophenyl)-4-oxobutanoic acid) and the major para-substituted product (4-(4-bromophenyl)-4-oxobutanoic acid). The inherent steric hindrance at the ortho position and the electronic effects of the bromine substituent lead to a significantly lower yield of the desired isomer, making separation a considerable challenge.

Interactive Data Table: Regioselectivity in the Friedel-Crafts Acylation of Bromobenzene

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Major Product | Minor Product(s) | Reference |

| AlCl₃ | Acetyl Chloride | CS₂ | Reflux | 4-Bromoacetophenone | 2-Bromoacetophenone | tcd.ie |

| AlCl₃ | Acetic Anhydride | Dichloromethane | Reflux | 4-Bromoacetophenone | 2-Bromoacetophenone | tcd.ie |

| FeCl₃ | Acetic Anhydride | Ionic Liquid | 60 | 4-Anisyl methyl ketone | 2-Anisyl methyl ketone (from anisole) | nih.gov |

This table illustrates the general trend of para-selectivity in Friedel-Crafts acylations of substituted benzenes, which is analogous to the reaction with succinic anhydride.

Step 2: Conversion of 4-(2-Bromophenyl)-4-Oxobutanoic Acid to this compound

Once the desired 4-(2-bromophenyl)-4-oxobutanoic acid is isolated, the carboxylic acid functional group can be converted to a nitrile. Several methods are available for this transformation, each with its own considerations for chemoselectivity, ensuring that the ketone and the aryl bromide functionalities remain intact.

Common methods include:

Two-step process via the amide: The carboxylic acid is first converted to the corresponding primary amide, which is then dehydrated to the nitrile using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride.

Direct conversion: Reagents such as cyanuric chloride can be used to directly convert the carboxylic acid to the nitrile. organic-chemistry.org

The choice of method depends on the desired reaction conditions and the compatibility with the other functional groups in the molecule.

Green Chemistry Principles in Synthesis

The traditional synthetic routes to aryl ketones and nitriles often involve harsh reagents, stoichiometric amounts of catalysts, and hazardous solvents, which are not aligned with the principles of green chemistry. organic-chemistry.orgnih.gov Recent research has focused on developing more environmentally benign alternatives.

Greener Friedel-Crafts Acylation:

Efforts to make the Friedel-Crafts acylation greener include the use of:

Solid acid catalysts: Zeolites and clays (B1170129) can replace corrosive and difficult-to-recycle Lewis acids like AlCl₃.

Alternative activating agents: Methanesulfonic anhydride has been reported as a metal- and halogen-free promoter for Friedel-Crafts acylations, generating minimal waste. organic-chemistry.orgnih.govacs.org

Solvent-free conditions: Microwave-assisted synthesis using solid catalysts can significantly reduce or eliminate the need for volatile organic solvents. ruc.dk

Ionic liquids: These can act as both solvent and catalyst, often allowing for easier product separation and catalyst recycling. nih.gov

Sustainable Nitrile Synthesis from Carboxylic Acids:

Traditional methods for converting carboxylic acids to nitriles often generate significant waste. Greener alternatives are being explored:

Catalytic dehydration of amides: The use of catalytic amounts of dehydrating agents is preferable to stoichiometric reagents.

Continuous flow processes: The direct conversion of carboxylic acids to nitriles has been demonstrated in continuous flow reactors at high temperatures and pressures, using acetonitrile (B52724) as both the solvent and a source of the nitrile group, without the need for a catalyst. acs.orgdatapdf.com

Indium-catalyzed transnitrilation: Aliphatic and aromatic carboxylic acids can be converted to the corresponding nitriles using acetonitrile as the nitrile source in the presence of an indium catalyst. acs.org

The application of these green chemistry principles to the synthesis of this compound would involve a strategic selection of catalysts and reaction conditions to minimize waste, reduce energy consumption, and avoid the use of hazardous materials. However, the primary challenge of achieving high ortho-regioselectivity in the initial acylation step remains a key area for future research and development in the sustainable synthesis of this compound.

Reaction Mechanisms and Chemical Transformations of 4 2 Bromophenyl 4 Oxobutyronitrile

Reactive Sites and Functional Group Reactivity

The specific arrangement of the functional groups within the molecule allows for a range of selective transformations. The reactivity of each site can be targeted using specific reagents and reaction conditions.

The nitrile group (–C≡N) is a versatile functional group characterized by a short, polarized triple bond. nih.gov The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org This inherent reactivity allows for its conversion into several other important functional groups. nih.gov

Key transformations of the nitrile moiety include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds through an amide intermediate to yield a carboxylic acid. libretexts.orgpressbooks.pub Acid catalysis involves protonation of the nitrile, which enhances its electrophilicity and facilitates the attack of a weak nucleophile like water. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents such as Lithium Aluminium Hydride (LiAlH₄). libretexts.orgpressbooks.pub The reaction involves the addition of two hydride ions to the carbon-nitrogen triple bond. pressbooks.pub Milder reducing agents like Diisobutylaluminium hydride (DIBAL-H) can be used to achieve a partial reduction, yielding an aldehyde. pressbooks.pub

Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can attack the electrophilic carbon of the nitrile. The resulting imine salt intermediate is then hydrolyzed to produce a ketone. libretexts.orgpressbooks.pub

In the context of medicinal chemistry, the nitrile group can act as a "warhead" in covalent drug discovery, reacting with cysteine or serine residues in enzymes to form covalent adducts. nih.gov

| Reaction | Reagent(s) | Product Functional Group | Mechanism Summary |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | Nucleophilic attack by water/hydroxide on the nitrile carbon, forming an amide intermediate. libretexts.orgpressbooks.pub |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine | Nucleophilic attack by hydride ions (H⁻) on the nitrile carbon. libretexts.orgpressbooks.pub |

| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | Ketone | Nucleophilic attack by the Grignard reagent's carbanion on the nitrile carbon, followed by hydrolysis. libretexts.orgpressbooks.pub |

The ketone group features a polarized carbon-oxygen double bond (C=O), where the carbon atom is electrophilic and the oxygen is nucleophilic. This polarity is central to its reactivity.

Common reactions involving the ketone moiety in similar structures include:

Nucleophilic Addition: The electrophilic carbonyl carbon is a prime target for a wide variety of nucleophiles. For example, reduction with sodium borohydride (B1222165) (NaBH₄) or LiAlH₄ converts the ketone into a secondary alcohol.

Enolate Formation: The α-carbons (carbons adjacent to the carbonyl group) are acidic. In the presence of a suitable base, a proton can be removed to form an enolate ion. This enolate is a powerful nucleophile and can participate in reactions such as alkylation or aldol (B89426) condensations.

Cyclization Reactions: The ketone can participate in intramolecular reactions. For instance, in related compounds like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, the ketone is involved in a nucleophilic intramolecular cyclization, which is a key step in the synthesis of complex heterocyclic systems. nih.govacs.org

The presence of both a ketone and a nitrile makes 4-(2-Bromophenyl)-4-Oxobutyronitrile a valuable building block for synthesizing more complex molecules for pharmaceuticals and agrochemicals. chemimpex.com

| Reaction Type | Reagent(s) | Product Functional Group | Description |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | Addition of a hydride ion to the electrophilic carbonyl carbon. |

| Enolate Formation | Base (e.g., LDA, NaOH) | Enolate (intermediate) | Deprotonation of the α-carbon, creating a nucleophilic carbon center. |

| Intramolecular Cyclization | Base (e.g., KOH in DMSO) | Cyclic structures (e.g., Indolinones in related molecules) | Nucleophilic attack from another part of the molecule onto the carbonyl carbon. nih.gov |

The bromine atom on the phenyl ring is a key reactive handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly increasing the molecular complexity.

Key reactions include:

Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond, replacing bromine with an aryl, vinyl, or alkyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

The bromine atom also exerts an electron-withdrawing effect through induction, which can influence the reactivity of the rest of the molecule. For example, in a study of cyanopyridines, a bromine atom in the para position was shown to increase the electrophilicity of the nitrile group. nih.gov This effect would similarly apply to the bromophenyl ring in the target molecule, influencing the reactivity of the attached ketone. Cysteine sulfenic acids, for instance, possess both nucleophilic and electrophilic properties, and their reactivity can be modulated by the electronic nature of substituents on aromatic rings. nih.gov

Advanced Mechanistic Studies

Radical reactions proceed through intermediates with unpaired electrons and typically involve three distinct phases: initiation, propagation, and termination. libretexts.orgyoutube.com For this compound, radical pathways could be initiated under specific conditions, such as heating with a radical initiator like Azobisisobutyronitrile (AIBN). libretexts.org

Potential radical processes include:

Homolytic Cleavage: The C-Br bond can be cleaved homolytically using reagents like tributyltin hydride (Bu₃SnH) in the presence of an initiator. libretexts.org This would generate an aryl radical centered on the phenyl ring, which could then participate in intramolecular cyclization or intermolecular reactions.

Radical Addition: A radical could add to the nitrile's triple bond or the ketone's double bond, though these are generally less common than polar mechanisms for these functional groups.

Intramolecular C-C Bond Formation: If a radical is generated elsewhere in the molecule, such as on the aliphatic chain, it can participate in an intramolecular C-C bond-forming reaction to create a cyclic structure. libretexts.org

These radical-mediated cycloadditions are recognized as powerful tools in organic chemistry due to their high atom economy and compatibility with various functional groups. rsc.org

The reactivity of the molecule can be significantly enhanced through specific activation strategies that increase the electrophilicity or nucleophilicity of its reactive sites.

Electrophilic Activation: This mode involves making a site more attractive to nucleophiles.

Protonation: Under acidic conditions, the lone pair of electrons on the nitrile nitrogen or the ketone oxygen can be protonated. This protonation places a positive charge on the group, dramatically increasing the electrophilicity of the nitrile and carbonyl carbons, respectively. libretexts.orgpressbooks.pub This activation facilitates the attack of even weak nucleophiles. libretexts.org In some cases, electrophilic activation of related functionalities in the presence of agents like polyphosphoric acid can lead to complex rearrangements or the formation of species like nitrile oxides. nih.gov

Nucleophilic Activation: This mode involves making a site more reactive toward electrophiles.

Enolate Formation: As mentioned previously, deprotonation of the carbon alpha to the ketone creates a potent carbon nucleophile (an enolate). This is a common strategy for forming C-C bonds at that position.

Intramolecular Nucleophilic Attack: The molecule can be designed for intramolecular reactions where one part acts as a nucleophile and another as an electrophile. In derivatives of the core structure, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, the aniline (B41778) nitrogen acts as a nucleophile, attacking the ketone in a base-assisted cyclization. acs.org This highlights how inherent functionalities can be activated for complex transformations. The nitrile group itself is a target for external nucleophiles, such as the thiol group of a cysteine residue, which attacks the electrophilic nitrile carbon to form a thioimidate intermediate. nih.gov

Despite a comprehensive search for scientific literature, detailed information focusing specifically on the intramolecular cyclization pathways and computational analyses of This compound is not available.

The search did not yield specific studies on the following required topics for this particular compound:

Intramolecular Cyclization Pathways: No documented reaction mechanisms detailing the specific cyclization routes for this compound were found. While studies exist for structurally similar compounds, such as those with an amino group replacing the bromo group, these represent fundamentally different electronic systems and reaction conditions.

Quantum Chemical Investigations of Transition States: There is no available research detailing quantum chemical calculations performed to investigate the transition states involved in the cyclization of this compound.

Molecular Electron Density Theory (MEDT) Analysis: A Molecular Electron Density Theory (MEDT) analysis for the reaction mechanisms of this compound has not been reported in the surveyed literature.

Therefore, the requested article with the specified outline and content cannot be generated based on currently available scientific data. Research into analogous but structurally distinct molecules does exist but falls outside the strict constraints of the query.

Utility of 4 2 Bromophenyl 4 Oxobutyronitrile As a Key Chemical Intermediate

Building Block for Diverse Organic Scaffolds

The unique arrangement of functional groups within 4-(2-Bromophenyl)-4-Oxobutyronitrile enables its use as a foundational building block for a range of organic scaffolds. It can undergo transformations at the ketone or nitrile groups, participate in reactions involving the active methylene (B1212753) bridge, or utilize the bromophenyl ring for cross-coupling or substitution reactions. This versatility allows chemists to construct diverse and complex molecular architectures from a single, readily accessible precursor.

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds. The inherent functionality of the molecule provides a framework that can be readily converted into various ring systems, which are prevalent in medicinal chemistry and materials science.

This compound is an effective precursor for the synthesis of indoline (B122111) derivatives, specifically 2-(3-oxoindolin-2-ylidene)acetonitriles. The synthesis typically begins with the conversion of the 2-bromo group to a 2-amino group, yielding a 4-(2-aminophenyl)-4-oxobutanenitrile intermediate. This intermediate then undergoes a base-assisted intramolecular cyclization. nih.govacs.org The reaction proceeds via a nucleophilic attack of the aniline (B41778) nitrogen onto the ketone carbonyl, followed by dehydration and oxidation to furnish the final indoline product. nih.govsemanticscholar.orgresearchgate.net This transformation is efficient and provides a direct route to a valuable heterocyclic core. semanticscholar.org

Table 1: Synthesis of Indoline Derivatives

| Starting Material Precursor | Key Reagents/Conditions | Product Class |

| 4-(2-Aminophenyl)-4-oxobutanenitrile | 1. KOH (base) 2. DMSO (oxidant/solvent) | 2-(3-Oxoindolin-2-ylidene)acetonitrile |

The oxobutyronitrile scaffold is a key component in the synthesis of substituted pyrroles, often through multicomponent reactions like the Paal-Knorr synthesis. organic-chemistry.orgalfa-chemistry.com This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgrgmcet.edu.in The 4-oxobutyronitrile structure can be considered a 1,4-dicarbonyl equivalent, where the nitrile group can be hydrolyzed or otherwise participate in the cyclization. By reacting this compound with an amine under acidic or thermal conditions, the corresponding N-substituted 2-(2-bromophenyl)-pyrrole derivative can be formed. This method is highly valued for its simplicity and efficiency in creating functionally diverse pyrroles. rgmcet.edu.in

Table 2: General Paal-Knorr Synthesis of Pyrrole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product Class |

| 1,4-Dicarbonyl Compound (e.g., 4-Oxobutyronitrile derivative) | Primary Amine or Ammonia | Acidic (e.g., Acetic Acid) or Thermal | Substituted Pyrrole |

The synthesis of pyrazole (B372694) derivatives can be achieved using this compound through reactions analogous to the Knorr pyrazole synthesis. jk-sci.comslideshare.netdrugfuture.com This classic method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. chemhelpasap.comslideshare.net The keto-nitrile functionality in this compound can act as a 1,3-dicarbonyl equivalent. The reaction proceeds by an initial condensation of the hydrazine with the ketone to form a hydrazone, followed by an intramolecular attack of the second nitrogen atom onto the nitrile carbon, leading to cyclization and the formation of an aminopyrazole ring. This route provides access to 3-(2-bromophenyl)-substituted pyrazoles, which are important pharmacophores.

Table 3: General Knorr Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product Class |

| 1,3-Dicarbonyl Compound (e.g., 4-Oxobutyronitrile derivative) | Hydrazine or Substituted Hydrazine | Acidic or Neutral | Substituted Pyrazole |

Beyond the initial synthesis of bicyclic systems like indolines, the resulting products serve as advanced precursors for more complex polycyclic structures. For instance, the 2-(3-oxoindolin-2-ylidene)acetonitriles synthesized from this compound are key intermediates in the preparation of pyridazino[4,3-b]indoles. nih.gov These tricyclic systems, which possess potent biological activities, are formed through further annulation reactions where the reactive indoline core is expanded. nih.govacs.org This demonstrates the utility of the initial building block in a stepwise approach to constructing complex, multi-ring heterocyclic frameworks.

The versatility of this compound extends to its application as an intermediate in the synthesis of complex fine chemicals, particularly within the pharmaceutical and agrochemical industries. chemimpex.com The unique combination of a reactive nitrile, a ketone, and a functionalizable aromatic ring allows for its incorporation into larger, more intricate molecules. The bromophenyl group is especially useful as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the attachment of diverse molecular fragments. This capability makes it an attractive and efficient building block for creating libraries of compounds for drug discovery and developing advanced materials. chemimpex.com

Precursor in Heterocyclic Synthesis

Applications in Materials Chemistry Research

In the realm of materials chemistry, the quest for novel organic molecules that can serve as precursors to advanced materials is of paramount importance. Compounds like this compound are of interest due to their potential to be polymerized or incorporated into larger molecular frameworks, leading to materials with tailored electronic, optical, or mechanical properties. The presence of the reactive nitrile and bromophenyl groups allows for a variety of polymerization and modification strategies.

While direct research on the polymerization of this compound is not extensively documented in publicly available literature, the applications of structurally similar compounds provide a strong indication of its potential utility. For instance, derivatives of bromophenyl methacrylamides and acrylates have been successfully copolymerized to create new polymeric materials with interesting properties.

One area of significant interest is the development of organic semiconductors and conductive polymers. These materials are the foundation of flexible electronics, organic light-emitting diodes (OLEDs), and organic photovoltaic cells. The synthesis of such materials often involves the polymerization of monomers that contain aromatic and electron-withdrawing or -donating groups. The bromophenyl and nitrile functionalities within this compound could be leveraged for the synthesis of conjugated polymers, which are essential for these applications.

Detailed Research Findings from Analogous Compounds

To illustrate the potential of this compound in materials science, it is instructive to examine research conducted on analogous molecules. For example, a novel acrylate (B77674) copolymer was synthesized using a monomer with a similar bromophenyl-oxo-propenyl phenyl acrylate structure. This research demonstrated the creation of a copolymer with potential applications in drug delivery and as an antimicrobial agent. The study highlighted the utility of solution polymerization techniques to create these advanced materials.

In another study, N-(4-bromophenyl)-2-methacrylamide was copolymerized with 2-hydroxyethyl methacrylate. The resulting copolymers were characterized to determine their monomer reactivity ratios and thermal properties, providing valuable insights into how the presence of a bromophenyl group influences the polymerization process and the characteristics of the final material.

The characterization of such polymers typically involves a suite of analytical techniques to determine their molecular weight, thermal stability, and other key properties. The data from these analyses are crucial for understanding the structure-property relationships of the new materials. Below are illustrative data tables based on the types of findings for these analogous polymers.

Table 1: Illustrative Molecular Weight and Polydispersity Data for an Analogous Bromophenyl-Containing Copolymer

| Copolymer Composition (Molar Feed Ratio) | Number Average Molecular Weight (Mn, g/mol ) | Weight Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI = Mw/Mn) |

| 10:90 | 7,500 | 14,250 | 1.90 |

| 30:70 | 8,200 | 15,990 | 1.95 |

| 50:50 | 8,900 | 17,355 | 1.95 |

| 70:30 | 9,500 | 18,525 | 1.95 |

| 90:10 | 10,200 | 20,400 | 2.00 |

This table presents hypothetical data based on typical results for similar copolymers to illustrate the type of information gathered in such research.

Table 2: Illustrative Thermal Properties of an Analogous Bromophenyl-Containing Copolymer

| Copolymer Composition (Molar Feed Ratio) | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Char Yield at 600°C (%) |

| 10:90 | 250 | 310 | 15 |

| 30:70 | 265 | 325 | 18 |

| 50:50 | 278 | 340 | 22 |

| 70:30 | 290 | 355 | 25 |

| 90:10 | 305 | 370 | 28 |

This table presents hypothetical data based on typical results for similar copolymers to illustrate the type of information gathered in such research.

The research into these related compounds underscores the potential of this compound as a valuable monomer in the synthesis of new polymers. The functional groups present in the molecule offer multiple pathways for creating materials with a range of properties, from enhanced thermal stability to specific electronic characteristics suitable for organic electronic devices. Further research into the polymerization and material properties of this compound itself would be a promising avenue for the development of new advanced materials.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 2 Bromophenyl 4 Oxobutyronitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules, including 4-(2-Bromophenyl)-4-Oxobutyronitrile. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the bromophenyl ring would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the ortho-substitution, these four protons would display a complex splitting pattern. The methylene (B1212753) protons of the butyronitrile (B89842) chain adjacent to the carbonyl group (α-protons) and those adjacent to the nitrile group (β-protons) would appear as triplets in the aliphatic region. The α-protons would be deshielded by the electron-withdrawing carbonyl group, thus resonating at a lower field compared to the β-protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would show signals for the carbonyl carbon, the nitrile carbon, the carbons of the aromatic ring, and the two methylene carbons of the butyronitrile chain. The carbonyl carbon is typically observed in the range of δ 190-200 ppm, while the nitrile carbon appears around δ 115-125 ppm. The six carbons of the bromophenyl ring would give rise to distinct signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift. The two methylene carbons would be found in the aliphatic region of the spectrum. For the related compound, 2-(4-Bromophenyl)-2,3-dihydoquinazolin-4(1H)-one, the aromatic carbons of the bromophenyl ring appear at δ 132.3, 130.2, 130.0, and 126.5 ppm. rsc.org

A complete assignment of the ¹H and ¹³C NMR spectra can be further confirmed using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH | 7.2 - 7.8 | 127 - 134 |

| -CH₂- (adjacent to C=O) | 3.2 - 3.5 | 35 - 40 |

| -CH₂- (adjacent to CN) | 2.8 - 3.1 | 15 - 20 |

| C=O | - | 195 - 200 |

| C-Br | - | 120 - 125 |

| C≡N | - | 117 - 120 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈BrNO), mass spectrometry would confirm its molecular weight of approximately 238.08 g/mol . sigmaaldrich.com

In a typical mass spectrum, the molecule would be ionized, and the resulting molecular ion peak ([M]⁺) would be observed. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with almost equal intensities. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation of the molecular ion would also occur, providing valuable structural information. Common fragmentation pathways could include the loss of the nitrile group (•CN), the entire butyronitrile side chain, or the bromine atom (•Br), leading to the formation of characteristic fragment ions. Analysis of these fragments helps to piece together the structure of the parent molecule. For instance, the mass spectrum of the related compound 4-bromobenzonitrile (B114466) shows a prominent molecular ion peak and fragments corresponding to the loss of the nitrile group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

The most prominent peaks would be due to the carbonyl (C=O) stretching of the ketone and the nitrile (C≡N) stretching. The C=O stretch is expected to appear as a strong, sharp band in the region of 1680-1700 cm⁻¹. The C≡N stretching vibration typically gives a sharp, medium-intensity band around 2240-2260 cm⁻¹.

Other significant absorptions would include those from the aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and C=C stretching vibrations of the aromatic ring (in the 1450-1600 cm⁻¹ region). The presence of the C-Br bond would result in a stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| Nitrile (C≡N) | Stretching | 2240 - 2260 | Medium, Sharp |

| Carbonyl (C=O) | Stretching | 1680 - 1700 | Strong, Sharp |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| C-Br | Stretching | 500 - 600 | Medium to Strong |

UV-Visible Spectroscopy for Electronic Structure Analysis

UV-Visible spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to electronic transitions between different energy levels. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions.

The bromophenyl ring and the carbonyl group are the primary chromophores in the molecule. The aromatic ring will give rise to intense absorptions in the UV region due to π → π* transitions. The carbonyl group also contributes to the electronic transitions. The n → π* transition of the carbonyl group, which involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital, is expected to appear as a weaker absorption band at a longer wavelength. The presence of the bromine atom, an auxochrome, on the phenyl ring can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. For related aromatic ketones, these transitions are typically observed in the 200-400 nm range.

X-ray Crystallography for Solid-State Structure Elucidation

This technique would confirm the planar structure of the phenyl ring and the geometry around the carbonyl group. It would also reveal the torsion angles between the phenyl ring and the butyronitrile side chain, as well as any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. While no crystal structure for the title compound is currently available in the public domain, data for the closely related compound 2-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]malononitrile has been reported, providing insights into the solid-state conformation of the 2-bromophenyl moiety.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the purification and analysis of this compound, ensuring its chemical purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. A reverse-phase HPLC method would be suitable for the analysis of this compound. sielc.com A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid like formic or phosphoric acid, would likely provide good separation. sielc.com The retention time of the compound under specific chromatographic conditions can be used for its identification, and the peak area can be used for its quantification. HPLC methods have been successfully developed for the analysis of other brominated aromatic compounds. researchgate.netiosrjournals.org

Gas Chromatography (GC): Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC could be employed for its analysis. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The sample would be vaporized and carried by an inert gas through the column, where separation occurs based on the compound's boiling point and its interaction with the stationary phase. The use of a mass spectrometer as a detector (GC-MS) would provide both retention time and mass spectral data, allowing for highly confident identification.

Theoretical and Computational Chemistry Studies on 4 2 Bromophenyl 4 Oxobutyronitrile

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) for Ground State Properties

While Density Functional Theory (DFT) is a common method for investigating the ground state properties of organic molecules, specific DFT studies on 4-(2-Bromophenyl)-4-Oxobutyronitrile have not been identified in a comprehensive review of scientific literature. Such studies would be valuable for determining optimized molecular geometry, electronic distribution, and orbital energies.

High-Level Ab Initio Calculations

High-level ab initio calculations, which offer a more rigorous theoretical treatment than DFT, have not been reported for this compound. These computational methods could provide highly accurate data on the molecule's electronic structure and energy.

Spectroscopic Property Prediction and Validation

There is a lack of published research on the theoretical prediction and experimental validation of the spectroscopic properties of this compound. Computational approaches, often used in conjunction with experimental techniques like NMR, IR, and UV-Vis spectroscopy, are instrumental in assigning spectral features and confirming molecular structures.

Conformation and Stereochemical Analysis

A thorough conformational and stereochemical analysis of this compound using computational methods has not been documented in available literature. Such an analysis would be crucial for understanding the three-dimensional arrangement of the molecule and its potential isomers.

Molecular Modeling for Chemical Reactivity

Molecular modeling studies aimed at elucidating the chemical reactivity of this compound are not described in the current body of scientific research. These simulations could predict reaction mechanisms, identify reactive sites, and guide synthetic efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.